2-[(E)-(2-methoxyphenyl)diazenyl]-1-benzothiophene-3-ol
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Overview
Description
2-[(Z)-2-(2-methoxyphenyl)hydrazono]-1-benzothiophen-3-one is a chemical compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a hydrazono group attached to a benzothiophene ring, with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-(2-methoxyphenyl)hydrazono]-1-benzothiophen-3-one typically involves the reaction of 2-methoxyphenylhydrazine with 1-benzothiophen-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials, reaction conditions, and purification methods. Industrial production may also involve the use of advanced technologies and equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-(2-methoxyphenyl)hydrazono]-1-benzothiophen-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzothiophene compounds.
Scientific Research Applications
2-[(Z)-2-(2-methoxyphenyl)hydrazono]-1-benzothiophen-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-(2-methoxyphenyl)hydrazono]-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways. The hydrazono group can participate in various chemical interactions, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-2-(4-nitrophenyl)hydrazono]-1-benzothiophen-3-one
- Methyl (z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- 2-methoxyphenyl isocyanate
Uniqueness
2-[(Z)-2-(2-methoxyphenyl)hydrazono]-1-benzothiophen-3-one is unique due to its specific hydrazono and methoxyphenyl substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N2O2S |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)diazenyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H12N2O2S/c1-19-12-8-4-3-7-11(12)16-17-15-14(18)10-6-2-5-9-13(10)20-15/h2-9,18H,1H3 |
InChI Key |
SXGKPRZDOQGPCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
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